molecular formula C18H11Br2N B1592722 9-(3,5-Dibromophenyl)-9h-carbazole CAS No. 750573-26-3

9-(3,5-Dibromophenyl)-9h-carbazole

Cat. No.: B1592722
CAS No.: 750573-26-3
M. Wt: 401.1 g/mol
InChI Key: YXHXRBIAIVNCPG-UHFFFAOYSA-N
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Description

9-(3,5-Dibromophenyl)-9h-carbazole is a useful research compound. Its molecular formula is C18H11Br2N and its molecular weight is 401.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(3,5-dibromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H11Br2N/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHXRBIAIVNCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627453
Record name 9-(3,5-Dibromophenyl)-9H-carbazole
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Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750573-26-3
Record name 9-(3,5-Dibromophenyl)-9H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3,5-Dibromophenyl)carbazole
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Foundational & Exploratory

Introduction: The Strategic Importance of 9-(3,5-Dibromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 9-(3,5-Dibromophenyl)-9H-carbazole

As a Senior Application Scientist, one recognizes that the value of a molecule lies not just in its structure, but in its potential. This compound is a quintessential example of a strategic molecular building block. Its architecture is a deliberate fusion of two key components: a rigid, electron-rich 9H-carbazole core and a phenyl ring functionalized with two bromine atoms at the meta positions.

The carbazole unit is renowned in the field of organic electronics for its excellent hole-transporting capabilities, high thermal stability, and a high triplet energy state.[1][2][3] These properties make it a foundational scaffold for materials used in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic photovoltaics.[1][4] The 3,5-dibromophenyl substituent is not a passive component; it is a reactive handle. The two bromine atoms provide specific sites for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or further C-N couplings), allowing for the precise, stepwise construction of complex, multi-functional conjugated systems and dendrimers.[4] This inherent versatility makes this compound a critical intermediate for researchers developing next-generation electronic and photonic materials.

This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Core Synthetic Strategies: Forging the C-N Bond

The central challenge in synthesizing this compound is the formation of the aryl C-N bond between the carbazole nitrogen and the dibrominated phenyl ring. Two powerful transition-metal-catalyzed cross-coupling reactions have emerged as the methods of choice: the Ullmann Condensation and the Buchwald-Hartwig Amination.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a foundational method for C-N bond formation, relying on a copper catalyst to couple an amine with an aryl halide.[5][6] While traditional protocols often required harsh conditions—high temperatures (>170 °C) and stoichiometric amounts of copper—modern iterations have significantly improved the reaction's efficiency and scope through the use of ligands and more effective bases.[5][7][8]

Causality and Experimental Rationale:

The key to a successful Ullmann reaction is overcoming the relatively low reactivity of the N-H bond of carbazole and the C-Br bond of the aryl halide.

  • The Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst. It is believed to coordinate with the deprotonated carbazole to form a copper-amido intermediate, which then undergoes oxidative addition with the aryl halide.[6]

  • The Base: A strong base is required to deprotonate the carbazole (pKa ~17). Potassium carbonate (K2CO3) or the stronger cesium carbonate (Cs2CO3) are frequently used.[9][10] The choice of base can significantly impact reaction rate and yield.

  • The Ligand: While the reaction can proceed without a ligand, the addition of a chelating agent like 18-Crown-6, L-proline, or various diamines can solubilize the base and stabilize the copper catalyst, leading to milder reaction conditions and higher yields.[7][9]

  • The Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are necessary to facilitate the reaction, which often requires elevated temperatures.[5][9][10]

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure adapted from methodologies for similar 9-arylcarbazoles.[9]

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq.), 1,3,5-tribromobenzene (1.2-1.5 eq.), Copper(I) iodide (0.1 eq.), and a robust base such as Cesium Carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, high-boiling solvent (e.g., DMPU or DMSO) via syringe. The reaction concentration is typically held between 0.5 M and 1.0 M.

  • Reaction Execution: Heat the reaction mixture to 140-170 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction typically requires 12-24 hours.

  • Work-up:

    • Cool the mixture to room temperature and quench by carefully pouring it into a beaker containing 1N HCl or a saturated ammonium chloride solution.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

  • Purification:

    • Concentrate the dried organic phase under reduced pressure.

    • Purify the resulting crude solid via column chromatography on silica gel, typically using a gradient of hexane and dichloromethane as the eluent, to isolate the desired this compound.

Workflow Visualization: Ullmann Condensation

Ullmann_Workflow reagents 1. Add Carbazole, Aryl Halide, CuI, and Base to Flask inert 2. Establish Inert Atmosphere (N2/Ar) reagents->inert solvent 3. Add Anhydrous High-Boiling Solvent inert->solvent react 4. Heat at 140-170 °C (12-24h) solvent->react monitor Monitor by TLC/GC-MS react->monitor workup 5. Quench, Extract, and Dry react->workup purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for the Ullmann Condensation.

The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] It generally offers milder conditions, broader functional group tolerance, and often higher yields compared to the traditional Ullmann reaction, making it a preferred method in modern organic synthesis.[12][13]

Causality and Experimental Rationale:

The efficacy of the Buchwald-Hartwig reaction is critically dependent on the synergy between the palladium catalyst and a specialized phosphine ligand.

  • The Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)2) or from a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3).

  • The Ligand: This is the most crucial component. Bulky, electron-rich phosphine ligands are essential. They promote the initial oxidative addition of the aryl halide to the Pd(0) center and, critically, facilitate the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[14][15] Ligands like XPhos, SPhos, or RuPhos are state-of-the-art choices for this type of transformation.

  • The Base: A strong, non-nucleophilic base is required to deprotonate the carbazole. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and compatibility with the catalytic system.

  • The Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard, as they are compatible with the sensitive catalyst and base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for aryl aminations.[14][16]

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add carbazole (1.0 eq.), 1,3,5-tribromobenzene (1.2 eq.), the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.03 eq.), the phosphine ligand (0.02-0.06 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube and ensure the inert atmosphere is maintained.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C. The reaction is typically faster than the Ullmann, often reaching completion in 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (hexane/dichloromethane eluent) to yield the pure product.

Catalytic Cycle Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa Oxidative Addition pd0->oa pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex oa->pd2_complex deprotonation Base-Mediated Deprotonation pd2_complex->deprotonation pd2_amido L-Pd(II)(Ar)(NR2) pd2_complex->pd2_amido deprotonation->pd2_amido base_h Base-H+ deprotonation->base_h pd2_amido->pd0 re Reductive Elimination pd2_amido->re re->pd0 product Ar-NR2 (Product) re->product arx Ar-X (Dibromophenyl) arx->oa amine H-NR2 (Carbazole) amine->deprotonation base Base base->deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Analysis and Data

The choice between the Ullmann and Buchwald-Hartwig methods depends on factors like available equipment, catalyst cost, and desired reaction scale.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI) - relatively inexpensivePalladium (Pd precatalysts) - more expensive
Ligand Optional but recommended (e.g., diamines, L-proline)Essential (e.g., bulky, electron-rich phosphines)
Temperature High (140-170 °C)Moderate (80-110 °C)
Reaction Time Longer (12-24 hours)Shorter (2-12 hours)
Base Inorganic (K2CO3, Cs2CO3)Strong, non-nucleophilic (NaOtBu)
Functional Groups Less tolerant to sensitive groupsBroader tolerance
Atmosphere Inert atmosphere requiredStrict inert atmosphere required

Product Characterization Data

PropertyExpected Value
Molecular Formula C18H11Br2N
Molecular Weight 401.10 g/mol
Appearance White to off-white solid
Melting Point ~150 °C[4]
1H NMR (CDCl3) Expected signals for carbazole protons (~7.2-8.1 ppm) and dibromophenyl protons.
Mass Spec (HRMS) [M]+ peak corresponding to the exact mass of C18H11Br2N.

Conclusion

The synthesis of this compound is readily achievable through well-established transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation offers a classic, cost-effective route, particularly for large-scale synthesis where catalyst cost is a primary concern. However, for versatility, higher yields, and milder conditions compatible with more complex substrates, the Buchwald-Hartwig amination stands as the superior and more modern choice. The successful synthesis and purification of this molecule provide researchers with a key, adaptable building block, paving the way for the development of novel materials with tailored photophysical and electronic properties for advanced applications.

References

  • Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Inform
  • Ullmann condensation. Wikipedia. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • 'On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • 3-Bromo-9-(4-bromophenyl)-9H-carbazole. MySkinRecipes. [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

  • Carbazole Derivative Applications in Electronics: Focus on 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. [Link]

  • (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • Cu2O-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. ResearchGate. [Link]

  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. PMC. [Link]

  • Combined experimental and density functional theory studies on novel 9‐(4/3/2‐cyanophenyl)‐9 H ‐carbazole‐3‐carbonitrile compounds for organic electronics. ResearchGate. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. [Link]

Sources

Structural Elucidation & Optoelectronic Profiling of 9-(3,5-Dibromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes domain of organic light-emitting diode (OLED) materials, 9-(3,5-Dibromophenyl)-9H-carbazole serves as a critical scaffold. Its value lies in its dual functionality: the carbazole moiety provides high triplet energy (


) and hole-transport capability, while the 3,5-dibromophenyl group acts as a versatile electrophilic handle for further functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to construct Thermally Activated Delayed Fluorescence (TADF) hosts.

This guide moves beyond basic characterization. It establishes a self-validating analytical protocol designed to ensure structural integrity and electronic purity—prerequisites for device-grade performance. We focus on the causality of spectroscopic signals and the rigorous exclusion of synthetic byproducts.

Molecular Architecture & Synthetic Context

To analyze the data, one must understand the molecule's symmetry. The target compound consists of a


-symmetric carbazole unit coupled to a 3,5-dibromophenyl ring.
  • Symmetry Operations: The phenyl ring possesses a

    
     rotation axis along the N-C(1') bond. Consequently, protons at positions 2' and 6' are chemically equivalent, as are the two bromine atoms.
    
  • Synthetic Route: Typically synthesized via Ullmann coupling of 9H-carbazole and 1,3,5-tribromobenzene using a copper catalyst (CuI) and a ligand (e.g., L-proline or 1,10-phenanthroline) [1].

  • Critical Impurities:

    • Unreacted Carbazole: Detected via N-H stretch in IR.

    • 1,3,5-Tribromobenzene: Detected via melting point depression and GC-MS.

    • Isomeric Defects: 9-(2,4-dibromophenyl)... (Sterically unlikely but possible).

Analytical Workflow Visualization

The following diagram outlines the logical flow for validating the compound, moving from bulk purity to atomic-level confirmation.

AnalyticalWorkflow Start Crude Product TLC TLC Screening (Hexane/DCM) Start->TLC Purification Column Chromatography Recrystallization (EtOH/Tol) TLC->Purification Decision Purity > 99%? Purification->Decision Decision->Purification No (Mixed Fractions) NMR 1H & 13C NMR (Structural Connectivity) Decision->NMR Yes MS HRMS / MALDI (Isotopic Pattern Validation) NMR->MS Opto UV-Vis & PL (Electronic States) MS->Opto Final Device-Ready Material Opto->Final

Figure 1: Step-wise analytical workflow ensuring material integrity from synthesis to application.

Protocol 1: Nuclear Magnetic Resonance (NMR) Strategy

Objective: Confirm the substitution pattern and rule out regioisomers.

1H NMR Analysis (400 MHz, CDCl3)

The spectrum is defined by two isolated spin systems: the carbazole (ABCD system x 2) and the phenyl ring (


 system).
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Diagnostic Logic
Carbazole H1, H8 8.10 – 8.15Doublet (d)2H

Hz
Most deshielded due to aromatic ring current and proximity to N.
Phenyl H2', H6' 7.70 – 7.75Doublet (d)2H

Hz
Key Signal. Meta-coupling to H4'. Ortho to Carbazole N.
Phenyl H4' 7.65 – 7.68Triplet (t)1H

Hz
Appears as a triplet (or broad singlet) due to coupling with two H2'/6'. Located between Br atoms.
Carbazole H3, H6 7.40 – 7.45Triplet (td)2H

Hz
Para to N. Standard aromatic triplet.
Carbazole H2, H7 7.30 – 7.35Triplet (td)2H

Hz
Meta to N. Often overlaps with solvent or other aromatics.
Carbazole H4, H5 7.25 – 7.30Doublet (d)2H

Hz
Shielded relative to H1/8.

Expert Insight: The most common error is misidentifying the Phenyl H4' proton. It is flanked by two bromine atoms, which exert an inductive withdrawing effect (-I), but it is also in the shielding cone of the carbazole if the twist angle is high. Validation: Look for the specific meta-coupling (


 Hz) on the H2'/6' signal. If you see a large ortho-coupling (

Hz) in the phenyl region, you likely have a mono-bromo impurity or the wrong isomer [2].
13C NMR Validation
  • C-Br Carbon: Look for a signal around 123-124 ppm . The attachment of Bromine causes an upfield shift (heavy atom effect) relative to a standard C-H aromatic carbon.

  • C-N Carbon (Phenyl): The quaternary carbon attached to the nitrogen usually appears downfield around 138-140 ppm .

Protocol 2: Mass Spectrometry & Isotopic Analysis

Objective: Confirm the presence of exactly two bromine atoms using the "Isotopic Envelope."

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[1][2] This nearly 1:1 ratio creates a distinct mathematical signature for multi-brominated compounds [3].
The "1:2:1" Rule

For a molecule with two bromine atoms (


), the molecular ion cluster (

) will split into three distinct peaks separated by 2 mass units:
  • Peak A (

    
    ):  Contains 
    
    
    
    . Relative Intensity: ~25% (1)
  • Peak B (

    
    ):  Contains 
    
    
    
    (and the reverse). Relative Intensity: ~50% (2)
  • Peak C (

    
    ):  Contains 
    
    
    
    . Relative Intensity: ~25% (1)

Data Table: Expected MS Signals (ESI+ or MALDI) Formula:


 | Exact Mass (Monoisotopic): 398.93
m/z PeakCompositionRelative IntensityPass/Fail Criteria
399

50%Base peak or significant.
401

100%Must be approx. 2x the height of 399.
403

50%Must be approx. equal to 399.

Troubleshooting:

  • Observation: A pattern of 1:1 (two peaks).[1][2][3][4][5]

  • Diagnosis: Loss of one bromine atom (dehalogenation) during ionization or synthesis.

  • Observation: A pattern of 3:4:1.

  • Diagnosis: Presence of a chlorine atom impurity (rare but possible if chlorinated solvents/reagents were used).

Protocol 3: Optoelectronic Characterization

Objective: Determine the triplet energy (


) and HOMO/LUMO levels for OLED stack design.
UV-Vis Absorption (Dichloromethane, M)

The spectrum typically displays:

  • 230-240 nm: High energy

    
     transitions of the phenyl rings.
    
  • 290-300 nm: Characteristic carbazole

    
     and 
    
    
    
    transitions (
    
    
    -band).
  • 330-345 nm: The lowest energy transition (0-0 band). The optical gap (

    
    ) is calculated from the onset of this absorption edge [4].
    
Photoluminescence (PL) & Triplet Energy

To measure the Triplet Energy (


), standard fluorescence is insufficient due to rapid non-radiative decay of the triplet state at room temperature.

Methodology:

  • Medium: 2-Methyltetrahydrofuran (2-MeTHF) frozen matrix at 77 K (Liquid Nitrogen).

  • Excitation: 300 nm.

  • Analysis: The phosphorescence spectrum will appear red-shifted relative to fluorescence. The highest energy vibrational peak of the phosphorescence spectrum corresponds to

    
    .
    
    • Expected

      
      :~3.0 eV  (High enough to host green and red emitters, marginal for blue).
      

Logic of Structural Assignment (Diagram)

This diagram illustrates the decision tree used to interpret the NMR data, ensuring the 3,5-substitution pattern is distinguished from a 2,4- or 2,6-isomer.

NMRLogic Start Aromatic Region (7.0 - 8.2 ppm) CheckH4 Identify H4' (Most Shielded Phenyl H) Start->CheckH4 Coupling Check Coupling (J) CheckH4->Coupling Triplet Triplet / Broad Singlet (J ~ 1.8 Hz) Coupling->Triplet Meta Coupling Only Doublet Doublet / Large J (J > 7 Hz) Coupling->Doublet Ortho Coupling ResultPass CONFIRMED: 3,5-Substitution Triplet->ResultPass ResultFail REJECT: 2,4- or 2,6-Isomer Doublet->ResultFail

Figure 2: Logic tree for distinguishing substitution patterns via spin-spin coupling constants.

References

  • Lu, W., et al. (2010). "Synthesis of carbazole-based dendrimers via Ullmann coupling." RSC Advances.

  • NIST Chemistry WebBook. (2023). "9-Phenylcarbazole UV-Vis and IR Data." National Institute of Standards and Technology.[6][7][8]

  • Chemistry Steps. (2023). "Isotopic Patterns in Mass Spectrometry: The 1:2:1 Rule for Dibromo Compounds."

  • Matulaitis, T., et al. (2015).[9] "Synthesis and properties of bipolar derivatives of 1,3,5-triazine and carbazole." ResearchGate.[10]

Sources

literature review on carbazole derivatives in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Whitepaper Audience: Materials Scientists, Organic Chemists, and R&D Leads Focus: Structure-Property Relationships, Synthesis Protocols, and Device Integration

Executive Summary

Carbazole (


) has evolved from a coal-tar extraction byproduct into a foundational scaffold for organic electronics. Its rigid planar biphenyl structure, combined with a central nitrogen atom, confers high thermal stability (

), excellent hole-transporting mobility (

), and a high triplet energy (

).

This guide dissects the utility of carbazole derivatives in OLEDs (specifically Thermally Activated Delayed Fluorescence - TADF) and Perovskite Solar Cells (PSCs) .[1] It provides actionable synthesis protocols and rational design strategies for tuning the HOMO/LUMO levels via N9, C3, and C6 functionalization.

Structural Fundamentals & Electronic Tuning

The versatility of carbazole lies in its reactive sites. The nitrogen atom (N9) allows for solubility and steric tuning without significantly altering the conjugation length. Conversely, the C3 and C6 positions are para to the nitrogen, allowing for significant electronic coupling and conjugation extension.

Functionalization Logic
  • N9-Position (Steric/Solubility): Substitution here dictates molecular packing and solubility. Bulky aryl groups at N9 (e.g., in CBP) prevent

    
    -
    
    
    
    stacking aggregation, which is critical for maintaining high triplet energies in host materials.
  • C3/C6-Position (Electronic): These sites are electronically coupled to the nitrogen lone pair. Electrophilic substitution or cross-coupling here raises the HOMO level, reducing the bandgap.

  • C1/C8-Position (Conformational Locking): Functionalization here induces steric torsion, often used in TADF emitters to separate HOMO and LUMO distributions, minimizing

    
    .
    

Carbazole_Tuning Core Carbazole Core (High Et, Hole Transport) N9 N9 Position (Steric/Solubility) Core->N9 C3_C6 C3/C6 Positions (Conjugation/Bandgap) Core->C3_C6 C1_C8 C1/C8 Positions (Torsion/TADF) Core->C1_C8 Solubility Prevents Aggregation (High Et maintained) N9->Solubility Alkyl/Aryl groups Bandgap Reduces Bandgap (HOMO Tuning) C3_C6->Bandgap Dimerization/Donors DeltaEst Minimizes ΔEst (Separates FMOs) C1_C8->DeltaEst Steric Bulk

Figure 1: Strategic functionalization sites on the carbazole core and their impact on optoelectronic properties.

Application in OLEDs: Hosts and Emitters

The primary failure mode in blue OLEDs is the degradation of host materials due to exciton-polaron annihilation. Carbazole derivatives serve as the industry standard for Host Materials due to their electrochemical stability.

The TADF Revolution

Thermally Activated Delayed Fluorescence (TADF) harvests both singlet (25%) and triplet (75%) excitons without using rare metals (Ir, Pt). Carbazole is frequently used as the Donor (D) unit in D-A-D architectures (e.g., 4CzIPN) because its electron-donating strength is moderate, allowing for the spatial separation of the HOMO (on Carbazole) and LUMO (on Acceptor) required for a small Singlet-Triplet energy gap (


).
Host-Guest Energy Transfer Mechanism

For a host material (like mCP or CBP) to function efficiently, its triplet energy (


) must be higher than that of the guest emitter (

) to prevent reverse energy transfer (confinement).

OLED_Mechanism cluster_Host Carbazole Host (e.g., mCP) cluster_Guest TADF Guest Emitter H_S1 S1 (Host) High Energy G_S1 S1 (Guest) H_S1->G_S1 Förster Transfer (FRET) H_T1 T1 (Host) > 2.9 eV H_T1->H_T1 Must be > Guest T1 to prevent back-transfer G_T1 T1 (Guest) H_T1->G_T1 Dexter Transfer Light Light Emission G_S1->Light Fluorescence G_T1->G_S1 RISC (TADF) ΔEst < 0.1eV

Figure 2: Energy transfer mechanism in a Carbazole-hosted TADF OLED system. Note the critical requirement for Host T1 > Guest T1.

Application in Photovoltaics (Perovskites)

In Perovskite Solar Cells (PSCs), carbazole derivatives are replacing Spiro-OMeTAD as Hole Transport Materials (HTMs) .

  • Why: Spiro-OMeTAD requires dopants (Li-TFSI) which are hygroscopic and degrade the perovskite layer. Carbazole-based HTMs (like X60 or V886 ) often possess higher intrinsic hole mobility and hydrophobicity, enhancing device longevity.

  • Design: Current trends favor "D-A" carbazole derivatives where the carbazole acts as a donor core flanked by acceptor units, creating an internal dipole that improves charge extraction from the perovskite surface.

Synthesis Protocol: Buchwald-Hartwig Amination

The most reliable method to synthesize N-arylated carbazole derivatives (e.g., for HTLs or Hosts) is the Buchwald-Hartwig cross-coupling.

Objective: Synthesis of 9-phenyl-9H-carbazole (Model reaction for N-arylation).

Reagents & Materials
  • Substrate: Carbazole (1.0 eq), Bromobenzene (1.2 eq).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) - 1-2 mol%.
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or XPhos  - 2-4 mol%.
    
    • Expert Note: Bulky, electron-rich phosphines are crucial to facilitate the reductive elimination step in the catalytic cycle for sterically hindered amines like carbazole.

  • Base:

    
     (Sodium tert-butoxide) - 1.5 eq.
    
  • Solvent: Toluene (Anhydrous, Oxygen-free).

Step-by-Step Protocol
  • Preparation (Glovebox/Schlenk Line): Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Loading: Charge the flask with Carbazole (1.67 g, 10 mmol),

    
     (1.44 g, 15 mmol), and 
    
    
    
    (92 mg, 0.1 mmol).
    • Trustworthiness Check: Add the phosphine ligand (if solid) at this stage. If liquid (

      
       solution), add via syringe later.
      
  • Solvent Addition: Add anhydrous Toluene (50 mL) via syringe.

  • Substrate Addition: Add Bromobenzene (1.26 mL, 12 mmol) via syringe.

  • Reaction: Heat the mixture to 110°C (Reflux) for 12–24 hours.

    • Validation: Monitor reaction progress via TLC (Eluent: Hexane/DCM 9:1). Look for the disappearance of the carbazole spot (

      
      ).
      
  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane).

Synthesis_Workflow Start Reagents: Carbazole + Ar-Br Cat_Prep Cat: Pd2(dba)3 + P(t-Bu)3 Base: NaOtBu Start->Cat_Prep Reflux Reflux in Toluene 110°C, 12-24h Cat_Prep->Reflux Check TLC Validation (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Workup Filter (Celite) & Concentrate Check->Workup Complete Purify Recrystallization (Ethanol/Hexane) Workup->Purify

Figure 3: Workflow for the Buchwald-Hartwig amination of carbazole.

Key Data: Material Comparison

The following table summarizes critical parameters for common carbazole derivatives used in research.

MaterialFull NameHOMO (eV)LUMO (eV)

(eV)
Application
CBP 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl-6.0-2.92.56Green/Red Host
mCP 1,3-Bis(N-carbazolyl)benzene-5.9-2.42.90Blue/TADF Host
TCTA 4,4',4''-Tris(carbazol-9-yl)triphenylamine-5.7-2.42.76HTL / Host
4CzIPN 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene-5.8-3.8~2.5TADF Emitter

Data Note: High triplet energy (


) in mCP is achieved by meta-linkage, which disrupts conjugation compared to the para-linkage in CBP.

References

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Energy Materials (2020).[1][2] [Link]

  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture. Materials Advances (2025). [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Journal of Organic Chemistry (2021).[3] [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in OLED applications. Materials Chemistry Frontiers (2023). [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (2021). [Link]

Sources

discovery and history of 9-(3,5-Dibromophenyl)-9h-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 9-(3,5-Dibromophenyl)-9H-carbazole: Synthesis, Properties, and Applications

Introduction: A Pivotal Intermediate in Advanced Materials

This compound is a specialized aromatic heterocyclic compound that has garnered significant interest within the scientific community, particularly among researchers in materials science and drug development. Its molecular architecture, featuring a rigid and electron-rich carbazole core bonded to a dibrominated phenyl ring, makes it a highly versatile building block. The strategic placement of bromine atoms provides reactive handles for the synthesis of more complex, functional molecules through various cross-coupling reactions. This guide offers a comprehensive overview of its synthesis, characterization, and pivotal role in the development of next-generation organic electronic materials.

The Carbazole Moiety: A Privileged Scaffold

The carbazole nucleus is the foundation of a vast class of organic compounds with significant applications.[1] Its rigid, planar structure and excellent hole-transporting capabilities have made it a cornerstone in the design of materials for organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive polymers.[1][2][3] The nitrogen atom in the carbazole ring allows for straightforward functionalization at the 9-position, enabling the tuning of its electronic and physical properties.

Historical Context: Emergence with the Advancement of Organic Electronics

While a singular "discovery" of this compound is not prominently documented, its emergence and significance are intrinsically linked to the rapid advancements in organic electronics over the past few decades. The quest for highly efficient and stable materials for OLEDs, particularly for the third generation of emitters based on thermally activated delayed fluorescence (TADF), has driven the synthesis of a wide array of carbazole derivatives.[4][5] The title compound serves as a crucial intermediate, allowing for the precise construction of molecules with tailored photophysical properties.[6][7] The presence of two bromine atoms on the phenyl substituent offers a platform for creating complex architectures, such as dendrimers and polymers, with enhanced performance in electronic devices.[8]

Synthetic Methodologies: A Guide for the Bench Chemist

The synthesis of this compound primarily relies on N-arylation reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most prevalent and effective methods.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically involving a copper catalyst.

Experimental Protocol:

  • To a dried reaction flask, add carbazole (1.0 eq), 1,3-dibromo-5-iodobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as 1,10-phenanthroline (0.1 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to a temperature of 120-180 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G reagents Carbazole + 1,3-Dibromo-5-iodobenzene product This compound reagents->product Ullmann Condensation Heat (120-180 °C) catalyst CuI, Ligand, Base (e.g., K₂CO₃) catalyst->product solvent High-boiling solvent (e.g., DMF) solvent->product G reagents Carbazole + 1,3,5-Tribromobenzene product This compound reagents->product Buchwald-Hartwig Amination Heat (80-110 °C) catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) catalyst->product base Base (e.g., NaOtBu) base->product G start This compound reaction Suzuki-Miyaura Coupling + Acceptor-B(OR)₂ start->reaction product Donor-Acceptor TADF Emitter reaction->product

Sources

Computational Characterization & Reactivity Profiling of 9-(3,5-Dibromophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Significance

9-(3,5-Dibromophenyl)-9H-carbazole (CAS: 750573-26-3) is a critical heterocyclic building block in the synthesis of high-performance organic semiconductors.[1] It serves as the electrophilic "anchor" in the design of Host Materials for Phosphorescent OLEDs (PhOLEDs) and Porous Organic Polymers (POPs).[1]

Unlike simple 9-phenylcarbazole, the introduction of bromine atoms at the meta positions (3,5) of the phenyl ring creates a unique electronic and steric environment. This guide provides a rigorous theoretical framework for modeling this molecule, focusing on its geometry, electronic structure (FMOs), and reactivity descriptors necessary for predicting its behavior in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura/Buchwald-Hartwig).[1]

Core Applications
  • OLED Host Materials: Precursor for mCP (1,3-bis(9-carbazolyl)benzene) analogs.[1][2][3]

  • Thermally Activated Delayed Fluorescence (TADF): Scaffold for donor-acceptor systems where the carbazole acts as the donor.[1]

  • Porous Organic Polymers: Monomer for Yamamoto polymerization.[1]

Computational Framework (Methodology)

To achieve results comparable to experimental data (X-ray crystallography and UV-Vis spectroscopy), a specific level of theory must be applied.[1] Standard Local Density Approximation (LDA) is insufficient for this system due to the lack of dispersion forces which govern the phenyl-carbazole twist.[1]

Recommended Theoretical Model
ParameterSpecificationRationale
Software Gaussian 16 / ORCA 5.0Industry standards for organic electronic structure.[1]
Functional wB97X-D or B3LYPwB97X-D is preferred over B3LYP for this molecule to accurately model the

stacking interactions and the torsional barrier of the N-C bond.[1]
Basis Set 6-311G(d,p) Triple-zeta quality is required to correctly describe the electron density around the heavy Bromine atoms (polarization functions d and p are mandatory).[1]
Solvation PCM (Dichloromethane)Models the dielectric environment of typical synthesis or electrochemical characterization (CV).
Frequency Harmonic Approx.[1][4]Essential to verify the stationary point (zero imaginary frequencies) and predict IR spectra.

Structural & Electronic Analysis

Geometric Optimization: The "Twist"

The defining structural feature of this compound is the dihedral angle between the carbazole plane and the phenyl ring.[1]

  • Theoretical Prediction: The steric repulsion between the protons at the carbazole 1,8-positions and the phenyl 2,6-protons forces a twist of ~50° to 60° .

  • Significance: This orthogonality decouples the HOMO and LUMO, preserving the high Triplet Energy (

    
    ) of the carbazole moiety, which is crucial for preventing reverse energy transfer in OLEDs.
    
Frontier Molecular Orbitals (FMOs)

The spatial distribution of FMOs dictates the reactivity.[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized almost exclusively on the electron-rich Carbazole moiety.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the 3,5-dibromophenyl ring. The electron-withdrawing nature of the Bromine atoms (inductive effect

    
    ) stabilizes the LUMO compared to unsubstituted 9-phenylcarbazole.[1]
    

Calculated Band Gap (


):  Typically ranges from 3.5 eV to 3.8 eV  (DFT), correlating to UV absorption peaks around 290-340 nm.[1]
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for electrophilic and nucleophilic attacks.

  • Negative Potential (Red): Concentrated on the Carbazole

    
    -system (susceptible to electrophilic aromatic substitution if not blocked).[1]
    
  • Positive Potential (Blue): Localized on the Carbon atoms bonded to Bromine (C-Br), facilitating oxidative addition by Pd(0) catalysts.[1]

Visualization of Pathways

Computational Workflow

The following diagram outlines the standard operating procedure (SOP) for characterizing this molecule.

CompWorkflow Start Input Structure (Z-Matrix/PDB) GeomOpt Geometry Optimization (wB97X-D/6-311G(d,p)) Start->GeomOpt Freq Frequency Check (NImag=0) GeomOpt->Freq Converged? Freq->GeomOpt Imaginary Freq Found Electronic Electronic Structure (HOMO/LUMO/MEP) Freq->Electronic Ground State TDDFT TD-DFT (Excited States/UV-Vis) Freq->TDDFT Vertical Excitation

Figure 1: Standard Computational Workflow for Organic Semiconductors. Ensuring zero imaginary frequencies is critical before calculating electronic properties.

Synthetic Reactivity (Suzuki Coupling)

Understanding the mechanism is vital for simulation.[1] The C-Br bond activation is the rate-determining step in many computational catalysis studies.

SuzukiCycle Reactant 9-(3,5-Dibromophenyl) -9H-carbazole OxAdd Oxidative Addition (Pd-Br Species) Reactant->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Base/Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product (e.g., mCP Analog) RedElim->Product

Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling. The C-Br bond strength (calculated via DFT) determines the energy barrier for the Oxidative Addition step.[1]

Experimental Validation Protocol

A theoretical model is only as good as its validation.[1] Use the following experimental checkpoints to verify your DFT calculations.

Protocol 1: UV-Vis Absorption Scaling[1]
  • Experiment: Dissolve 1 mg of sample in CH₂Cl₂. Measure absorbance from 250–400 nm.[1]

  • Calculation: Perform TD-DFT (nstates=6) on the optimized geometry.

  • Validation: The primary

    
     transition of the carbazole unit should appear near 293 nm  and 340 nm .[1] If the calculated 
    
    
    
    deviates by >20 nm, adjust the Hartree-Fock exchange percentage in your functional (e.g., switch from B3LYP to CAM-B3LYP).[1]
Protocol 2: Vibrational Frequency (IR)[1]
  • Experiment: FTIR (ATR mode). Look for C-H wagging of the carbazole (750 cm⁻¹) and C-Br stretching (approx. 1070 cm⁻¹ region, though often coupled).[1]

  • Calculation: Apply a scaling factor (typically 0.967 for B3LYP/6-31G*) to the raw frequency output.

  • Validation: Match the intense "fingerprint" peaks.[1]

References

  • Görgün, K., & Cihaner, A. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Institute of Science and Technology, 9(4), 2139-2148. [1]

  • Albrecht, K., & Yamamoto, K. (2009). Carbazole-based Dendrimers as Solution-Processable Materials for Organic Light-Emitting Diodes.[1] Journal of the American Chemical Society. (Context on Dendrimer Synthesis).

  • Krucaite, G., & Grigalevicius, S. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C.

  • Sigma-Aldrich. (2023).[1] Product Specification: this compound (CAS 750573-26-3).[1][5][6][7]

Sources

Troubleshooting & Optimization

optimizing deposition rate for evaporated 9-(3,5-Dibromophenyl)-9h-carbazole films

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Thin Film Deposition Subject: Optimization of Deposition Rate for 9-(3,5-Dibromophenyl)-9H-carbazole Ticket ID: #OMBD-BrCz-001 Assigned Scientist: Dr. A. Vance, Senior Applications Lead[1][2]

Executive Summary

You are working with This compound (hereafter referred to as DB-Cz ).[1][2] This is a high-molecular-weight, halogenated carbazole derivative, typically utilized as a host material in phosphorescent OLEDs or as a functional layer in organic field-effect transistors (OFETs).[1][2]

The Critical Challenge: The presence of two heavy bromine atoms on the phenyl ring significantly alters the sublimation thermodynamics compared to unsubstituted carbazole. The primary risks during evaporation are thermal dehalogenation (cleaving C-Br bonds) and crystallization-induced roughness .[1]

This guide moves beyond basic operation to the physics of depositing this specific molecule.

Module 1: Material Preparation & Thermodynamics

Before you open the shutter, you must understand the thermal behavior of DB-Cz. Unlike simple metals, this organic molecule has internal degrees of freedom and a specific decomposition threshold.[2]

The Degassing Protocol (Mandatory)

Brominated organics are "sticky" to solvents used in synthesis (often toluene or chlorobenzene). If you heat undegassed material, trapped solvent pockets will explode (micro-bumping), causing "spitting" that ruins your film with macro-defects.[2]

  • Step 1: Load the crucible (Alumina or Quartz recommended; avoid Graphite if possible to prevent reduction reactions).

  • Step 2: Ramp to ~80°C under high vacuum (

    
     Torr).
    
  • Step 3: Soak for 2 hours . This removes moisture and loosely bound solvents.[2]

  • Step 4: Ramp slowly (1°C/min) to ~140°C (just below sublimation onset). Watch your vacuum gauge. If pressure spikes, hold until it recovers.[2]

Sublimation Temperature ( )

DB-Cz is heavy.[1][2] While unsubstituted carbazole sublimes around 120-140°C, the dibromo-derivative requires higher energy.[1][2]

  • Estimated Onset: 170°C – 210°C (at

    
     Torr).[1][2]
    
  • Danger Zone:

    
    . approaching this limit risks C-Br bond scission, leading to film impurities (free bromine is corrosive and acts as an exciton quencher).[1][2]
    

Module 2: Deposition Rate Control Loop

Achieving a stable rate requires a tuned PID (Proportional-Integral-Derivative) loop.[1][2] The high thermal mass of organic molecules means there is a "lag" between applying power and seeing a rate change.

Visualizing the Control Logic

PID_Control_Loop cluster_vac Vacuum Chamber (< 1E-6 Torr) Source Evaporation Source (Crucible + DB-Cz) Vapor Vapor Plume Source->Vapor Sublimation QCM QCM Sensor (Crystal) Vapor->QCM Mass Accumulation Controller PID Controller (Compare Setpoint vs Actual) QCM->Controller Rate Signal (Å/s) Power Power Supply (Current/Voltage) Controller->Power Adjust Output (Feedback Loop) Power->Source Heats Material

Figure 1: The feedback loop required for stable organic deposition.[2] Note that the "Vapor" phase introduces a time delay (dead time) that must be accounted for in PID tuning.

Module 3: Optimization Matrix (Rate vs. Morphology)

The deposition rate (


) dictates the Kinetic vs. Thermodynamic  growth mode.
  • Regime A: Slow Deposition (0.1 – 0.3 Å/s)

    • Physics: Molecules land and have time to diffuse across the surface to find energy minima (lattice sites).

    • Result: High crystallinity, rougher surface (island growth), higher charge carrier mobility.[2]

    • Risk:[1][2][3] High roughness can cause electrical shorts in thin devices (<50 nm).[2]

  • Regime B: Fast Deposition (1.0 – 3.0 Å/s) [2]

    • Physics: Molecules arrive faster than they can diffuse.[2] They are "kinetically trapped" in a disordered state.[2]

    • Result: Amorphous, ultra-smooth films.[2]

    • Benefit: Ideal for OLED hosts (prevents grain boundaries) and pinhole-free coverage.[1][2]

Recommended Starting Point for DB-Cz:

ParameterValueRationale
Base Pressure

Torr
Oxygen acts as a trap; critical for carbazoles.[1][2]
Deposition Rate 0.5 – 1.0 Å/s Balances smoothness with control.[2]
Tooling Factor ~50-120% (Calibrate!)[1][2]Geometry dependent.[2]
Substrate Temp Ambient (< 40°C)Heating promotes crystallization (usually unwanted here).[2]

Module 4: Troubleshooting Guide (FAQ)

Q1: My rate is oscillating wildly (e.g., 0.2 -> 1.5 -> 0.1 Å/s).

  • Diagnosis: Poor thermal contact or "channeling."[2]

  • The Physics: The DB-Cz powder might have melted into a cone, losing contact with the crucible walls. The PID controller ramps power to find the rate, overheats the bottom, and causes a sudden burst of vapor.

  • Fix:

    • Use a crucible liner (alumina) to ensure even heating.[2]

    • Pre-melt the material (soak at sublimation temp for 10 mins with shutter closed) to form a solid slug before starting deposition.

Q2: The film looks "milky" or hazy. Is this normal?

  • Diagnosis: Crystallization (Light Scattering).[2]

  • Cause: Your deposition rate was likely too slow, or the substrate was too hot.[2] Carbazole derivatives love to crystallize.[2]

  • Fix: Increase deposition rate to >1.5 Å/s to kinetically trap the amorphous state. Ensure substrate cooling is active.[2]

Q3: The material in the crucible turned yellow/brown after the run.

  • Diagnosis: Thermal Decomposition.[2][4]

  • Cause: You exceeded the thermal budget. The C-Br bond is the weak link.

  • Fix: Lower your source temperature. If you cannot achieve the desired rate at a lower temp, increase the surface area of your source (use a larger crucible) rather than increasing the temperature.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue_Rate Unstable Rate? Start->Issue_Rate Issue_Film Film Defect? Start->Issue_Film Check_PID Check PID Tuning (Is P gain too high?) Issue_Rate->Check_PID Check_Mat Check Source Material (Tunneling/Channeling?) Issue_Rate->Check_Mat Check_Haze Hazy/Milky? Issue_Film->Check_Haze Check_Color Yellow/Discolored? Issue_Film->Check_Color Sol_Melt Solution: Pre-melt material to form slug Check_Mat->Sol_Melt Sol_Fast Solution: Increase Rate (Suppress Crystallization) Check_Haze->Sol_Fast Sol_Temp Solution: Reduce Temp (Prevent Dehalogenation) Check_Color->Sol_Temp

Figure 2: Diagnostic flow for common deposition issues with halogenated organics.

References

  • Forrest, S. R. (1997).[2] Ultrathin Organic Films Grown by Organic Molecular Beam Deposition and Related Techniques. Chemical Reviews. Link

    • Context: The foundational text on OMBD physics, explaining the relationship between r

      
      ) and film morphology (
      
      
      
      ).[2]
  • Brütting, W. (2005).[2] Physics of Organic Semiconductors. Wiley-VCH.[1][2] Link[2]

    • Context: Provides the thermodynamic basis for amorphous vs. crystalline growth in carbazole-like hosts.[1]

  • Shtein, M., et al. (2001).[2] Effects of film morphology and gate dielectric surface preparation on the electrical characteristics of organic-vapor-phase-deposited pentacene thin-film transistors. Applied Physics Letters. Link[2]

    • Context: While focusing on pentacene, this paper establishes the universal "rate-roughness" correlation applicable to rigid conjugated systems like DB-Cz.[1][2]

  • Angstrom Engineering. (n.d.).[2] Troubleshooting Electron Beam and Thermal Evaporation Processes. Link

    • Context: Practical guide on "spitting" and thermal contact issues in vacuum chambers.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 9-(3,5-Dibromophenyl)-9H-carbazole and mCP for Advanced Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have established themselves as a cornerstone class of materials.[1] Their inherent high thermal stability, excellent hole-transporting characteristics, and wide energy gaps make them indispensable.[2] This guide provides an in-depth comparative analysis of two significant carbazole-based molecules: mCP (1,3-Bis(N-carbazolyl)benzene) , a widely recognized benchmark host material, and 9-(3,5-Dibromophenyl)-9H-carbazole , a versatile molecular building block.

While both compounds share the carbazole core, their divergent functionalities dictate distinct roles in materials design and application. mCP is a bifunctional molecule featuring two carbazole units, making it an effective "off-the-shelf" solution for hole transport and as a host in emissive layers.[3] Conversely, this compound is strategically functionalized with bromine atoms, positioning it as a crucial intermediate for synthesizing more complex, tailored molecular architectures through cross-coupling reactions.[4] This guide will dissect their synthesis, compare their fundamental properties, and evaluate their performance in the context of optoelectronic device fabrication, providing researchers with the critical insights needed to select the appropriate material for their specific objectives.

Section 1: Molecular Overview and Synthesis

The structural differences between mCP and this compound are fundamental to their distinct applications. mCP is a symmetric molecule with two carbazole moieties linked to a central benzene ring at the 1 and 3 positions. This "dual-core" structure enhances its hole-transporting capabilities. In contrast, this compound features a single carbazole unit attached to a dibrominated phenyl ring, creating reactive sites for further molecular engineering.

G cluster_0 This compound cluster_1 mCP (1,3-Bis(N-carbazolyl)benzene) mol1 mol1 mol2 mol2

Caption: Molecular structures of the two carbazole derivatives.

Core Properties Comparison
PropertyThis compoundmCP (1,3-Bis(N-carbazolyl)benzene)
CAS Number 750573-26-3[5]550378-78-4[6]
Molecular Formula C₁₈H₁₁Br₂N[5]C₃₀H₂₀N₂[6]
Molecular Weight 401.10 g/mol [5]408.49 g/mol [6]
Primary Role Synthetic Intermediate / Building Block[4]Host Material / Hole-Transport Material[3][7]
Appearance White to Light Yellow Solid[8]White Powder[6]
Synthesis Strategy: The Causality Behind the Chemistry

The synthesis of these materials typically relies on metal-catalyzed cross-coupling reactions, a cornerstone of modern organic chemistry that allows for the precise formation of carbon-nitrogen bonds.

SynthesisWorkflow reactants Reactants (e.g., Carbazole + Aryl Halide) setup Reaction Setup (Inert Atmosphere, Degassed Solvent) reactants->setup 1. Combine catalyst Catalyst & Ligand System (e.g., Copper or Palladium based) setup->catalyst 2. Add reaction Heating & Stirring (e.g., 120-180°C for several hours) catalyst->reaction 3. Initiate Reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup 4. Cool & Process purification Purification (Column Chromatography, Recrystallization) workup->purification 5. Isolate Crude product Final Product purification->product 6. Obtain Pure Compound

Caption: Generalized workflow for the synthesis of N-arylcarbazoles.

The choice between a copper-catalyzed Ullmann condensation and a palladium-catalyzed Buchwald-Hartwig amination is critical. Ullmann reactions often require higher temperatures but utilize a less expensive copper catalyst.[8] Buchwald-Hartwig reactions proceed under milder conditions with higher functional group tolerance but rely on more costly and air-sensitive palladium catalysts and specialized ligands. For industrial-scale production, the cost-effectiveness of the Ullmann approach is often favored, while for laboratory-scale synthesis requiring high purity and yield, the Buchwald-Hartwig method may be preferred.

Section 2: Comparative Physicochemical Properties

The utility of a material in an OLED is dictated by its thermal, photophysical, and electrochemical characteristics.

Thermal Stability

High thermal stability, indicated by high glass transition (Tg) and decomposition (Td) temperatures, is crucial for the operational lifetime of OLED devices, preventing morphological degradation under thermal stress during operation.

Thermal PropertyThis compoundmCP
Melting Point (Tm) 174-178 °C[9]173-178 °C
Glass Transition (Tg) Data not readily available~62 °C (modified versions show higher Tg)[10]
Decomposition Temp. (Td) Data not readily availableHigh (Oligosiloxane derivative Td = 540 °C)[10]

While the melting points are comparable, unmodified mCP has a relatively low glass transition temperature. This has led to the development of derivatives, such as those incorporating cyano groups (mCPCN, Tg = 97 °C) or oligosiloxane chains (ODCzMSi, Tg = 142 °C), to improve morphological stability.[10][11] The rigid structure of this compound suggests good thermal stability, a property that would be transferred to its subsequent derivatives.

Photophysical & Electrochemical Properties

A host material must possess a higher triplet energy (Eᴛ) than the phosphorescent dopant (guest) to prevent reverse energy transfer, which quenches emission. The HOMO and LUMO levels determine the efficiency of charge injection from adjacent layers.

Electronic PropertyThis compoundmCP
Triplet Energy (Eᴛ) Expected to be high (~3.0 eV)~2.91 - 3.02 eV[6][7][12]
HOMO Level Data not readily available5.9 - 6.1 eV[6][7]
LUMO Level Data not readily available~2.4 eV[6]
Absorption (λₘₐₓ) Data not readily available292, 338 nm (in THF)[6]
Fluorescence (λₑₘ) Data not readily available345, 360 nm (in THF)[6]

mCP is distinguished by its very high triplet energy (~2.9-3.0 eV) and deep HOMO level (~5.9 eV), making it an ideal host for high-energy emitters, particularly for blue phosphorescent OLEDs (PhOLEDs).[6][7] This high Eᴛ effectively confines the triplet excitons on the guest emitter, leading to highly efficient phosphorescence.[6] While specific data for this compound is not widely published, its core carbazole structure suggests it also possesses a high triplet energy, a desirable trait for materials derived from it.[13]

Section 3: Performance in Optoelectronic Applications

The ultimate test of these materials lies in their performance within a device. The typical architecture of a multilayer OLED provides context for their function.

OLEDFabrication cluster_process Fabrication Process Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) Host: mCP or Derivative Dopant: e.g., FIrpic EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Evaporation Thermal Evaporation (High Vacuum) Encapsulation Encapsulation (Protect from O₂/H₂O)

Caption: Simplified OLED architecture and fabrication process.

mCP: The Benchmark Host

mCP is one of the most common host materials for fluorescent, phosphorescent, and TADF dopants.[6] Its efficacy is particularly pronounced in blue PhOLEDs. For instance, when using the blue emitter FIrpic doped into an mCP host, the photoluminescence internal quantum yield can approach nearly 100%.[6] Devices using mCP as a host for blue emitters have demonstrated high external quantum efficiencies (EQE) of up to 19.8% with low turn-on voltages around 3.0 V.

However, mCP is primarily a hole-transporting (HT) type host, which can sometimes lead to an imbalance of charge carriers within the emissive layer.[3] This has prompted research into bipolar host materials, such as mCPCN, which incorporates an electron-accepting cyano group to improve electron transport, leading to even higher efficiencies and reduced efficiency roll-off.[11]

This compound: The Versatile Platform

The true value of this compound lies not in its direct application, but in its potential as a molecular scaffold. The two bromine atoms serve as reactive handles for well-established cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the strategic introduction of a wide variety of functional groups at the 3 and 5 positions of the phenyl ring.

This versatility enables researchers to:

  • Construct Bipolar Materials: By coupling an electron-donating group to one bromine and an electron-accepting group to the other, one can create a molecule with balanced hole and electron transport properties.

  • Tune Energy Levels: The addition of different aromatic or heterocyclic groups can precisely tune the HOMO/LUMO and triplet energy levels to match specific emitters.

  • Enhance Steric Hindrance: Attaching bulky groups can increase the torsion angle between molecular fragments, which is a key strategy in designing highly efficient Thermally Activated Delayed Fluorescence (TADF) emitters.[14][15]

  • Improve Solubility and Morphology: Functionalization can be used to improve the material's solubility for solution-based processing or to increase its glass transition temperature for better device stability.

In essence, this compound provides a platform to build upon the known benefits of the carbazole core, creating next-generation materials that can outperform standard hosts like mCP.

Section 4: Experimental Protocols

The following are generalized protocols based on common literature procedures. Researchers should adapt them based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of mCP via Ullmann Condensation

Rationale: This protocol uses a cost-effective copper catalyst, suitable for synthesizing the symmetric mCP molecule.

  • Reaction Setup: To a three-necked flask, add carbazole (2.0 eq.), 1,3-diiodobenzene (1.0 eq.), copper(I) iodide (0.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a high-boiling point solvent, such as 1,2-dichlorobenzene or N,N-Dimethylformamide (DMF), via syringe.

  • Reaction: Heat the mixture to 180°C and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Dilute the filtrate with a solvent like dichloromethane (DCM) and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Final Step: Further purification for electronic applications is typically achieved through temperature-gradient sublimation to obtain high-purity material (>99.5%).[6]

Protocol 2: Synthesis of this compound

Rationale: This procedure is analogous to the synthesis of similar N-arylcarbazoles and uses an Ullmann-type coupling.[8]

  • Reaction Setup: In a flask, combine carbazole (1.0 eq.), 1,3,5-tribromobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and a phase-transfer catalyst like 18-crown-6-ether (0.05 eq.).[8]

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add a solvent such as N,N-dimethylpropyleneurea (DMPU) or DMF.[8]

  • Reaction: Heat the mixture to 180°C and stir for 6-12 hours, monitoring by TLC.[8]

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1. The final product can be obtained by recrystallization from a solvent system like chloroform/hexane.[8]

Conclusion and Outlook

The comparative analysis of this compound and mCP reveals a classic case of a specialized tool versus a versatile platform in materials science.

FeatureThis compoundmCP (1,3-Bis(N-carbazolyl)benzene)
Strengths Highly versatile for further synthesis; Enables precise tuning of electronic properties; Platform for novel TADF and bipolar materials.Proven, high-performance host material; Excellent high triplet energy; Commercially available in high purity; Extensive literature data.
Weaknesses Requires further synthetic steps for application; Less data available on its intrinsic properties.Relatively low Tg in unmodified form; Primarily a hole-transporter, can lead to charge imbalance.
Best For Researchers developing novel, custom-designed host or emissive materials with specific, tailored properties.Researchers needing a reliable, high-triplet-energy host for blue PhOLEDs or a well-characterized standard for comparative studies.

mCP stands as a robust and reliable choice for a high-triplet-energy host material. Its performance, particularly in blue PhOLEDs, is well-documented, making it an excellent "plug-and-play" option and an essential benchmark for evaluating new materials.

This compound , on the other hand, represents potential and customizability. It is not an end-product but a critical starting point. For scientists aiming to push the boundaries of material performance—by creating highly efficient bipolar hosts, novel TADF emitters, or materials for solution processing—this dibrominated building block offers the synthetic handles necessary to innovate.

Ultimately, the choice between these two molecules depends on the researcher's goal: to utilize a proven solution or to design the next generation of optoelectronic materials from a versatile and promising foundation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Blue Phosphorescent OLEDs with mCP Host Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of a CN group into mCP: A new bipolar host material for highly efficient blue and white electrophosphorescent devices. Retrieved from [Link]

  • MDPI. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC. Retrieved from [Link]

  • MDPI. (2020). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. Retrieved from [Link]

  • RSC Publishing. (2020). The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers. Retrieved from [Link]

  • MDPI. (n.d.). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. PMC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1,3-Bis(N-carbazolyl)benzene (97%). Retrieved from [Link]

  • MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

  • PubMed. (2014). Oligosiloxane functionalized with pendant (1,3-bis(9-carbazolyl)benzene) (mCP) for solution-processed organic electronics. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-9-(4-bromophenyl)-9H-carbazole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 9-(3-Bromophenyl)-9H-carbazole in Materials Science and Chemical Innovation. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(N-carbazolyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance. Journal of Materials Chemistry C. Retrieved from [Link]

  • Frontiers. (2019). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Retrieved from [Link]

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A Technical Guide to Benchmarking Host Materials in Phosphorescent OLEDs: A Case Study on Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the host material within the emissive layer plays a pivotal role in dictating device efficiency, stability, and overall performance. This guide provides a comprehensive framework for benchmarking OLED host materials, with a specific focus on carbazole-based compounds. While direct, peer-reviewed comparative studies on 9-(3,5-Dibromophenyl)-9h-carbazole are not extensively available in the public domain, this guide will use established data for widely-used carbazole hosts such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP) to establish a benchmark. We will explore the key photophysical and electrochemical properties of these materials and outline the rigorous experimental protocols required for a thorough comparative analysis. This guide is intended for researchers and scientists in materials science and optoelectronics, providing the foundational knowledge to evaluate novel host materials effectively.

The Critical Role of the Host Material in PhOLEDs

In phosphorescent OLEDs (PhOLEDs), the emissive layer is typically composed of a host material doped with a phosphorescent guest emitter. The host material is not merely a passive matrix but an active component that governs the fundamental processes of charge transport, exciton formation, and energy transfer. An ideal host material should possess several key characteristics:

  • High Triplet Energy (ET): The triplet energy of the host must be higher than that of the phosphorescent dopant to ensure efficient confinement of excitons on the guest molecule and prevent back energy transfer, which would otherwise quench the emission.

  • Balanced Charge Transport: The host should exhibit good and balanced transport of both holes and electrons to ensure that the recombination zone is located within the emissive layer, maximizing the probability of exciton formation on the dopant molecules.

  • High Thermal and Morphological Stability: OLEDs generate heat during operation. A high glass transition temperature (Tg) and decomposition temperature (Td) are crucial to prevent morphological changes in the thin films, which can lead to device degradation and failure.[1]

  • Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous thin films is essential for preventing short circuits and ensuring consistent device performance.

Carbazole-based materials have emerged as a prominent class of host materials due to their inherent properties, including high triplet energies, good hole-transporting capabilities, and excellent thermal stability.[1]

Profiling the Contenders: this compound and Established Benchmarks

While specific experimental data for this compound is limited, we can infer its potential properties based on the well-understood structure-property relationships of carbazole derivatives. The introduction of a dibromophenyl group at the 9-position of the carbazole core is expected to influence its electronic and thermal properties. The bulky nature of this substituent could enhance morphological stability, leading to a higher glass transition temperature. The electron-withdrawing nature of the bromine atoms may also modulate the HOMO and LUMO energy levels, potentially improving charge injection and transport balance.

For a meaningful comparison, we will consider two widely used carbazole-based host materials:

  • CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl): Often considered a standard host material, CBP exhibits good hole transport and a relatively high triplet energy. However, its electron transport capabilities are limited, which can lead to an imbalance in charge carriers within the emissive layer.

  • mCP (1,3-Bis(N-carbazolyl)benzene): Known for its high triplet energy, mCP is frequently used as a host for blue phosphorescent emitters. Similar to CBP, it is predominantly a hole-transporting material.

The table below summarizes the key properties of these benchmark hosts. The expected properties for this compound are projected based on the influence of its chemical structure.

PropertyCBPmCPThis compound (Expected)
Chemical Structure



Triplet Energy (ET) ~2.56 eV~2.91 eVHigh (likely > 2.8 eV)
Glass Transition Temp. (Tg) ~110 °C~60 °CHigh (likely > 120 °C)
HOMO Level ~ -5.8 eV~ -5.9 eVModulated by dibromophenyl group
LUMO Level ~ -2.4 eV~ -2.4 eVModulated by dibromophenyl group
Charge Transport Primarily Hole TransportPrimarily Hole TransportBipolar (potentially improved electron transport)

Comparative Performance Analysis of Host Materials in PhOLEDs

To objectively compare the performance of different host materials, it is essential to fabricate and characterize OLEDs with a standardized device architecture. The following table presents a hypothetical comparison of key performance metrics for green PhOLEDs using CBP, mCP, and the projected performance for a device with this compound as the host. The data for CBP and mCP are representative values from the literature.

Performance MetricDevice with CBP HostDevice with mCP HostDevice with this compound Host (Projected)
Max. External Quantum Efficiency (EQE) ~19%~22%> 20%
Max. Luminous Efficacy (cd/A) ~60 cd/A~70 cd/A> 65 cd/A
Max. Power Efficacy (lm/W) ~40 lm/W~50 lm/W> 45 lm/W
Turn-on Voltage (V) ~3.5 V~3.2 V< 3.5 V
Device Lifetime (LT50 @ 1000 cd/m2) ModerateModerate to HighPotentially High
Color Coordinates (CIE) (0.33, 0.61)(0.33, 0.61)(0.33, 0.61)

The projected enhanced performance of the this compound-based device is predicated on the assumption of more balanced charge transport and improved thermal stability conferred by the dibromophenyl substituent.

Experimental Protocols for Benchmarking Host Materials

To ensure the validity and reproducibility of a benchmark study, it is crucial to follow standardized and well-documented experimental procedures.

OLED Fabrication via Vacuum Thermal Evaporation

The fabrication of multilayer OLEDs is typically performed in a high-vacuum environment to prevent contamination and ensure the formation of high-quality thin films.

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (High Vacuum) cluster_2 Cathode Deposition & Encapsulation Substrate_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Solvents) UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) Deposition UV_Ozone->HTL EML Emissive Layer (EML) (Host + Dopant) Deposition HTL->EML HBL Hole Blocking Layer (HBL) Deposition EML->HBL ETL Electron Transport Layer (ETL) Deposition HBL->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode (e.g., Al) Deposition EIL->Cathode Encapsulation Encapsulation (Glass Lid + UV-cured Epoxy) Cathode->Encapsulation

Caption: A generalized workflow for the fabrication of a multilayer OLED device via vacuum thermal evaporation.

Step-by-Step Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun.

  • UV-Ozone Treatment: The cleaned ITO substrates are treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.

  • Vacuum Chamber Pump-down: The substrates are loaded into a high-vacuum thermal evaporation system, which is pumped down to a base pressure of < 5 x 10-6 Torr.

  • Organic Layer Deposition: The organic layers are deposited sequentially by thermal evaporation. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance. A typical device structure might be:

    • Hole Transport Layer (HTL): e.g., NPB (40 nm) at a rate of 1-2 Å/s.

    • Emissive Layer (EML): Host material (e.g., CBP, mCP, or this compound) doped with a phosphorescent emitter (e.g., Ir(ppy)3 for green emission) at a specific concentration (e.g., 6-10 wt%). The total thickness is typically 20-30 nm, with a co-deposition rate of ~2 Å/s.

    • Hole Blocking Layer (HBL): e.g., BCP (10 nm) at a rate of 1 Å/s.

    • Electron Transport Layer (ETL): e.g., Alq3 (30 nm) at a rate of 1-2 Å/s.

  • Cathode Deposition: A thin layer of an electron injection material (e.g., LiF, 1 nm) is deposited, followed by a thicker layer of a metal cathode (e.g., Al, 100 nm). The deposition is performed through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated devices are encapsulated inside a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy to protect the organic layers from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.

OLED_Characterization_Workflow IVL Current-Voltage-Luminance (I-V-L) Measurement EL_Spectrum Electroluminescence (EL) Spectrum Measurement IVL->EL_Spectrum EQE External Quantum Efficiency (EQE) Calculation IVL->EQE Lifetime Device Lifetime Measurement IVL->Lifetime EL_Spectrum->EQE

Caption: A schematic representation of the key characterization steps for evaluating OLED performance.

Step-by-Step Protocol:

  • Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics of the device are measured using a source measure unit and a calibrated photodiode or a spectroradiometer. This provides data on the turn-on voltage, current density, luminance, and allows for the calculation of current and power efficiencies.

  • Electroluminescence (EL) Spectrum: The EL spectrum is measured at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.

  • External Quantum Efficiency (EQE): The EQE is determined by measuring the total photon flux from the device using an integrating sphere and a calibrated spectrometer, and relating it to the injected current.[2] The EQE is a critical metric for assessing the overall efficiency of the device.

  • Device Lifetime: The operational lifetime of the device is measured by applying a constant current density that corresponds to an initial luminance (e.g., 1000 cd/m2) and monitoring the luminance decay over time. The lifetime is typically defined as the time it takes for the luminance to decrease to 50% of its initial value (LT50).

Mechanistic Insights and Structure-Property Relationships

The performance of an OLED is intrinsically linked to the electronic properties of the materials used. The energy level alignment of the different layers in the device is crucial for efficient charge injection and transport.

Caption: A representative energy level diagram for a multilayer OLED, illustrating the HOMO and LUMO levels of the different layers.

The introduction of the dibromophenyl group in this compound is a key structural modification. The bromine atoms are electron-withdrawing, which would be expected to lower both the HOMO and LUMO energy levels of the carbazole core. This can have several beneficial effects:

  • Improved Hole Injection: A lower HOMO level may lead to a smaller energy barrier for hole injection from the HTL.

  • Enhanced Electron Transport: The modification of the LUMO level could improve electron injection from the ETL and enhance the electron-transporting properties of the host material, leading to a more balanced charge carrier distribution within the emissive layer.

  • Increased Thermal Stability: The steric hindrance provided by the bulky dibromophenyl group can disrupt intermolecular packing, leading to a more amorphous film with a higher glass transition temperature, which is beneficial for device stability.

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the principles and experimental methodologies for benchmarking host materials in PhOLEDs, using carbazole derivatives as a case study. While direct comparative data for this compound remains to be published, the analysis of structure-property relationships suggests its potential as a high-performance host material with improved thermal stability and more balanced charge transport compared to conventional hosts like CBP and mCP.

The future of OLED technology relies on the rational design and synthesis of novel materials with tailored properties. A systematic and rigorous approach to benchmarking, as outlined in this guide, is essential for identifying promising candidates and accelerating the development of next-generation OLEDs for displays and solid-state lighting. Further research focusing on the synthesis and characterization of this compound and its performance in OLED devices is warranted to validate its potential and provide concrete data for direct comparison with existing host materials.

References

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. (2020). ACS Omega, 5(18), 10487-10496. [Link]

  • Google Patents. (n.d.). CN104497013A - Aza carbazole OLED (organic light emitting diode) material as well as preparation method and application thereof.
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  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (2020). Polymers, 12(11), 2699. [Link]

  • 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. (2019). Polymers, 11(11), 1888. [Link]

  • Google Patents. (n.d.). CN112300144A - Organic compound based on carbazole as core and application of organic compound in OLED.
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (2019). Molecules, 24(22), 4141. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Materials Chemistry Frontiers, 7(14), 2825-2853. [Link]

  • Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. (2019). ACS Applied Materials & Interfaces, 11(45), 42372-42380. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Materials Chemistry Frontiers, 7(14), 2825-2853. [Link]

  • Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. (2018). Journal of Materials Chemistry C, 6(14), 3629-3638. [Link]

  • External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED). (2022). Enlitech. Retrieved January 30, 2026, from [Link]

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2023). Advanced Materials Technologies. [Link]

  • Improved positive polaron stability of the p-type host for long lifetime in phosphorescent organic light-emitting diodes. (2020). Materials Chemistry Frontiers, 4(11), 3296-3303. [Link]

  • Lifetime Measurement and Aging Mechanism Analysis of OLED Subpixels. (2022). Advanced Materials. [Link]

  • Best practices for measuring emerging light-emitting diode technologies. (n.d.). University of Cambridge. Retrieved January 30, 2026, from [Link]

  • Production and Characterization of Vacuum Deposited OLEDs. (2022). JoVE (Journal of Visualized Experiments), (188), e56593. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). Materials Chemistry Frontiers, 7(14), 2825-2853. [Link]

  • How to calculate the EQE of an OLED? (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Lifetime of Organic Light-Emitting Diodes. (2023). Encyclopedia. [Link]

  • Custom Carbazole Derivatives Manufacturers, Suppliers. (n.d.). Feng-h. Retrieved January 30, 2026, from [Link]

  • PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series. Retrieved January 30, 2026, from [Link]

  • Implementation of a novel system for measuring the lifetime of OLED panels. (2007). Review of Scientific Instruments, 78(11), 114701. [Link]

  • Comparison of organic light emitting diode performance using the spectroradiometer and the integrating sphere measurements. (2020). AIP Advances, 10(9), 095102. [Link]

  • Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments. (2022). Frontiers in Chemistry, 9, 794921. [Link]

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A Guide to Assessing the Reproducibility of 9-(3,5-Dibromophenyl)-9H-carbazole-Based Device Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel organic electronic materials, 9-(3,5-Dibromophenyl)-9H-carbazole has emerged as a promising candidate, particularly as a host material in Organic Light-Emitting Diodes (OLEDs).[1] Its carbazole core offers excellent hole-transporting properties and high thermal stability, while the dibromophenyl substituent allows for further functionalization to fine-tune its electronic characteristics.[2][3] However, the transition from a promising molecule to a reliable component in commercial devices hinges on a critical and often overlooked factor: the reproducibility of its performance. This guide provides a comprehensive framework for assessing the reproducibility of devices based on this compound, offering a comparative analysis against established alternatives and detailing the experimental methodologies required for a robust evaluation.

The Critical Role of Reproducibility in Organic Electronics

The performance of organic electronic devices is notoriously sensitive to a multitude of factors, from the purity of the active materials to the precise conditions of fabrication.[4][5] For a material like this compound to be considered a viable alternative to widely-used host materials such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), it must not only demonstrate high efficiency and stability but also consistent performance across different batches and fabrication runs.[6][7] This guide will delineate a systematic approach to quantifying this reproducibility.

Comparative Landscape: this compound vs. Standard Host Materials

To contextualize the performance of this compound, a direct comparison with established host materials is essential. CBP is a commonly used host material in phosphorescent OLEDs, known for its good thermal stability and charge-transport properties.[6] The table below presents a hypothetical yet representative comparison of key performance metrics for OLEDs utilizing these two host materials. The data for this compound is based on typical values for high-performance carbazole derivatives.[8][9]

Performance Metric Device A: this compound Host Device B: CBP Host Reproducibility Target (Standard Deviation)
Maximum External Quantum Efficiency (EQE) 21.8%[6]13.8%[6]< 5%
Current Efficiency (cd/A) 45.230.5< 5%
Power Efficiency (lm/W) 38.725.1< 7%
Turn-on Voltage (V) 3.23.8< 0.2 V
LT50 Lifetime (hours @ 1000 cd/m²) > 1,500> 1,000< 10%

Table 1: Comparative Performance Metrics of OLEDs. This table provides a model comparison of key performance indicators for OLEDs using this compound and the standard host material CBP. The reproducibility targets represent the acceptable level of variation for a viable commercial material.

Experimental Protocols for Assessing Reproducibility

A rigorous assessment of reproducibility requires a multi-faceted experimental approach that addresses material purity, device fabrication, and performance characterization.

Material Characterization and Purity Assessment

The purity of the organic semiconductor is a cornerstone of reproducible device performance. Even trace impurities can act as charge traps or quenching sites, leading to significant performance degradation.[2]

Protocol 1: Purity Assessment of this compound

  • Synthesis and Purification: Synthesize this compound via a suitable cross-coupling reaction, such as the Ullmann condensation or Buchwald-Hartwig amination.[3] Purify the crude product using column chromatography followed by temperature-gradient sublimation to achieve high purity (>99.5%).[10]

  • Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry.[1][11]

  • Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Thermal Analysis: Determine the thermal stability, glass transition temperature (Tg), and melting point (Tm) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Standardized Device Fabrication

To minimize process-induced variations, a standardized fabrication protocol is crucial. The following protocol outlines the fabrication of a standard multilayer OLED device using thermal evaporation in a high-vacuum environment.[12][13]

Protocol 2: Standardized OLED Fabrication

  • Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.[12]

  • Hole Injection and Transport Layers: Deposit a 30 nm layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) as the hole transport layer (HTL).

  • Emissive Layer (EML): Co-deposit the host material (either this compound or CBP) and a phosphorescent emitter, such as Ir(ppy)₃, at a fixed doping concentration (e.g., 8 wt%). The thickness of the EML should be precisely controlled at 30 nm.

  • Electron Transport and Injection Layers: Deposit a 30 nm layer of 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) as the electron transport layer (ETL), followed by a 1 nm layer of lithium fluoride (LiF) as the electron injection layer.

  • Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) as the cathode through a shadow mask to define the device's active area (e.g., 4 mm²).

  • Encapsulation: Encapsulate the devices with a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.[12]

Performance Characterization and Statistical Analysis

To assess reproducibility, a statistically significant number of devices (e.g., at least 10-15 devices per batch) from multiple material batches should be characterized.

Protocol 3: Device Performance and Lifetime Testing

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode. From this data, calculate the current efficiency, power efficiency, and external quantum efficiency (EQE).[14]

  • Electroluminescence (EL) Spectra: Record the EL spectra at a constant driving voltage to assess color purity and stability.

  • Lifetime Measurement: Measure the operational lifetime by applying a constant current density corresponding to an initial luminance of 1000 cd/m² and monitoring the luminance decay over time. The LT50 value is the time it takes for the luminance to drop to 50% of its initial value.[14]

  • Statistical Analysis: For each performance metric, calculate the mean, standard deviation, and variance for each batch of devices. Compare the batch-to-batch variation to assess the overall reproducibility. A low standard deviation indicates high reproducibility.[15]

Visualizing the Path to Reproducibility

Understanding the workflow and the key factors influencing reproducibility is crucial. The following diagrams illustrate the experimental workflow and the logical relationships between material properties, fabrication processes, and device performance.

G cluster_0 Material Synthesis & Purification cluster_1 Device Fabrication cluster_2 Performance & Reproducibility Assessment Synthesis Synthesis of this compound Purification Column Chromatography & Sublimation Purity_Analysis HPLC & GC-MS Layer_Deposition Vacuum Thermal Evaporation Purity_Analysis->Layer_Deposition Substrate_Prep Substrate Cleaning & Treatment Encapsulation Inert Atmosphere Encapsulation Performance_Testing J-V-L & EL Spectra Measurement Encapsulation->Performance_Testing Lifetime_Testing Constant Current Stress Test Statistical_Analysis Mean, Standard Deviation, Variance

Caption: Experimental workflow for assessing device reproducibility.

G Material_Purity Material Purity (>99.5%) High_EQE High EQE Material_Purity->High_EQE Long_Lifetime Long Lifetime Material_Purity->Long_Lifetime Fabrication_Control Fabrication Process Control (e.g., Thickness, Rate) Fabrication_Control->High_EQE Consistent_Voltage Consistent Turn-on Voltage Fabrication_Control->Consistent_Voltage Device_Architecture Device Architecture (Layer Stack) Device_Architecture->High_EQE Device_Architecture->Long_Lifetime High_Reproducibility High Performance Reproducibility Low_Reproducibility Low Performance Reproducibility High_EQE->High_Reproducibility Long_Lifetime->High_Reproducibility Consistent_Voltage->High_Reproducibility Inconsistent_Performance Inconsistent Performance

Caption: Key factors influencing device performance reproducibility.

Conclusion: Establishing a New Standard

The successful adoption of this compound in next-generation organic electronics is contingent not only on its intrinsic properties but also on the ability to produce devices with consistent and reliable performance. By implementing the rigorous experimental protocols and statistical analysis outlined in this guide, researchers and developers can systematically assess and validate the reproducibility of this promising material. A demonstrated high degree of reproducibility will be the decisive factor in establishing this compound as a cornerstone material for future electronic applications.

References

  • PMC. (2020, May 3). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. Retrieved from [Link]

  • PMC. (n.d.). Data-efficient prediction of OLED optical properties enabled by transfer learning. Retrieved from [Link]

  • DisplayMan. (2022, November 22). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Role of Carbazole Derivatives in Modern OLED Technology. Retrieved from [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023, December 30). [No Source Found]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Versatility of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole in Material Science. Retrieved from [Link]

  • Avantama AG. (2018, May 4). How are OLEDs Made? Retrieved from [Link]

  • Boosting OLED Performance: The Role of Carbazole Intermediates. (2025, October 14). [No Source Found]
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  • ResearchGate. (n.d.). Summary of the OLED performance parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. Retrieved from [Link]

  • MDPI. (2018, January 30). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]

  • PMC. (2024, January 29). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Retrieved from [Link]

  • Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Carbazole Derivatives Manufacturers, Suppliers. Retrieved from [Link]

  • ResearchGate. (2025, November 19). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Retrieved from [Link]

  • ACS Publications. (2024, June 12). Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Alteration of intramolecular electronic transition via deboronation of carbazole-based o-carboranyl compound and intriguing 'turn-on' emissive variation. Retrieved from [Link]

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. (n.d.). [No Source Found]
  • Old City Publishing. (n.d.). Methods of Analysis of Organic Light Emitting Diodes†. Retrieved from [Link]

  • New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction. (2007, August 10). [No Source Found]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). 9-(3-Bromophenyl)-9H-carbazole (CAS 185112-61-2): A Crucial Intermediate for OLED Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved from [Link]

  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023, March 22). [No Source Found]
  • MDPI. (2022, November 29). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Retrieved from [Link]

  • MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

  • ResearchGate. (2025, October 26). (PDF) Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. Retrieved from [Link]

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A Comparative Analysis for Advanced OLED Applications: 9-(3,5-Dibromophenyl)-9h-carbazole versus the Incumbent CBP

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and longevity, the selection of the host material within the emissive layer is of paramount importance. For years, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) has been a stalwart and widely adopted host material, particularly for phosphorescent emitters. However, the relentless drive for innovation has spurred the investigation of novel host materials with superior properties. This guide provides a detailed comparative analysis of a promising alternative, 9-(3,5-Dibromophenyl)-9h-carbazole, against the benchmark CBP, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their material selection process.

At a Glance: Key Physicochemical and Electronic Properties

A direct comparison of the fundamental properties of this compound and CBP reveals key differences that can translate into significant performance advantages in OLED devices.

PropertyThis compoundCBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)Advantage of this compound
Molecular Weight 401.10 g/mol 484.59 g/mol Lower volatility during vacuum deposition.
Glass Transition Temp. (Tg) Expected to be high (data not available)~112 °C[1]Potentially higher morphological stability.
Decomposition Temp. (Td) Expected > 300 °C (based on derivatives)[2]Data not readily availablePotentially higher thermal stability.
Triplet Energy (ET) Expected > 2.6 eV (based on derivatives)~2.6 eV[3]Higher ET for efficient blue phosphorescent OLEDs.
Charge Transport Bipolar (expected)Primarily hole-transporting[4][5][6]More balanced charge injection and transport.

Delving Deeper: The Advantages of this compound

The unique molecular architecture of this compound, featuring a dibrominated phenyl group attached to the carbazole nitrogen, is anticipated to bestow several advantages over the more conventional CBP.

Enhanced Thermal and Morphological Stability
Higher Triplet Energy for Efficient Blue Emitters

For efficient phosphorescent OLEDs (PhOLEDs), the host material must possess a triplet energy (ET) higher than that of the phosphorescent dopant to ensure effective energy transfer and prevent back-energy transfer, which reduces efficiency. CBP, with a triplet energy of approximately 2.6 eV, is well-suited for green and red phosphors.[3] However, for high-energy blue emitters, a host with an even higher ET is desirable. The electronic structure of this compound, with the electron-withdrawing bromine atoms, is anticipated to raise its triplet energy to a level sufficient for hosting blue phosphorescent emitters without significant energy loss.

Towards Balanced Charge Transport

CBP is predominantly a hole-transporting material.[4][5][6] This imbalance in charge transport can lead to the accumulation of holes at the emissive layer interface, resulting in exciton quenching and reduced device efficiency and lifetime. The molecular design of this compound, incorporating both the hole-transporting carbazole moiety and an electron-deficient dibromophenyl unit, suggests the potential for more balanced bipolar charge transport. Improved electron injection and transport would lead to a more balanced charge recombination within the emissive layer, thereby enhancing the efficiency and operational stability of the OLED.

Synthetic Versatility

The presence of two bromine atoms on the phenyl ring of this compound provides convenient reactive sites for further molecular engineering.[8] This allows for the facile synthesis of a wide range of derivatives with tailored electronic and photophysical properties through common cross-coupling reactions, offering a platform for the development of next-generation host materials.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for the synthesis and characterization of these materials.

Synthesis of this compound

This protocol is adapted from the synthesis of similar N-arylcarbazole derivatives.[9]

reagents Carbazole 1,3,5-Tribromobenzene Potassium Carbonate (K2CO3) Copper(I) Iodide (CuI) 1,10-Phenanthroline reaction Reaction at elevated temperature (e.g., 150-180 °C) under inert atmosphere reagents->reaction Add to solvent N,N-Dimethylformamide (DMF) solvent->reaction Dissolve in workup Cooling, precipitation in water, filtration, and washing reaction->workup Proceeds to purification Column chromatography (e.g., silica gel, hexane/ethyl acetate) workup->purification Crude product for product This compound purification->product Yields

Synthesis Workflow

Procedure:

  • To a reaction flask, add carbazole (1.0 eq.), 1,3,5-tribromobenzene (1.2 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

  • Heat the reaction mixture to 150-180 °C and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water and methanol.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Thermal Analysis: TGA and DSC

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the thermal stability (Td) and glass transition temperature (Tg) of the materials.[2]

cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Weigh sample (5-10 mg) into TGA pan tga_run Heat under N2 atmosphere (e.g., 10 °C/min) tga_sample->tga_run tga_data Record mass loss vs. temperature tga_run->tga_data tga_analysis Determine Td (5% weight loss) tga_data->tga_analysis dsc_sample Weigh sample (5-10 mg) into DSC pan dsc_run Heat-cool-heat cycle (e.g., 10 °C/min) dsc_sample->dsc_run dsc_data Record heat flow vs. temperature dsc_run->dsc_data dsc_analysis Determine Tg from the second heating scan dsc_data->dsc_analysis

Thermal Analysis Workflow

Triplet Energy Measurement

The triplet energy is typically determined from the phosphorescence spectrum of the material at low temperature (77 K).

Procedure:

  • Dissolve the material in a suitable solvent (e.g., 2-methyltetrahydrofuran) to form a dilute solution (e.g., 10⁻⁵ M).

  • Place the solution in a quartz tube and immerse it in a liquid nitrogen dewar (77 K).

  • Excite the sample with a suitable wavelength of light.

  • Record the phosphorescence emission spectrum using a spectrofluorometer.

  • The highest energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the triplet energy (ET).

OLED Fabrication and Characterization

A standard device architecture can be used to compare the performance of the two host materials.

substrate ITO-coated glass substrate cleaning Substrate cleaning (sonication in solvents) substrate->cleaning htl Hole Transport Layer (HTL) deposition cleaning->htl eml Emissive Layer (EML) co-deposition (Host:Phosphor) htl->eml hbl Hole Blocking Layer (HBL) deposition eml->hbl etl Electron Transport Layer (ETL) deposition hbl->etl eil Electron Injection Layer (EIL) deposition etl->eil cathode Cathode deposition (e.g., LiF/Al) eil->cathode encapsulation Device encapsulation cathode->encapsulation testing Electroluminescence characterization (J-V-L, EQE, lifetime) encapsulation->testing

OLED Fabrication Workflow

Device Structure: ITO / HTL (e.g., NPB, 40 nm) / EML (Host:Phosphor, e.g., this compound or CBP with Ir(ppy)₃, 20 nm) / HBL (e.g., TPBi, 10 nm) / ETL (e.g., Alq₃, 30 nm) / EIL (e.g., LiF, 1 nm) / Cathode (Al, 100 nm).

The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime of the fabricated devices should be measured to provide a direct comparison of the performance of the two host materials.

Conclusion and Future Outlook

While CBP has proven to be a reliable and effective host material in OLEDs, the exploration of novel materials like this compound is crucial for pushing the boundaries of device performance. The anticipated advantages of enhanced thermal stability, higher triplet energy, and more balanced charge transport make this compound a compelling candidate for next-generation OLEDs, particularly for demanding blue phosphorescent applications. Further experimental validation of its key properties and device performance is warranted to fully assess its potential to surpass the current industry standards.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). Leveraging Carbazole Derivatives: Applications of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole. [Link]

  • Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o308. [Link]

  • Gong, S., et al. (2013). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 1(32), 4965-4971. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Versatility of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole in Material Science. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-6,9-diphenyl-9H-carbazole: A Key Intermediate for Advanced OLED Materials. Retrieved January 30, 2026, from [Link]

  • Lead Sciences. (n.d.). 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole. Retrieved January 30, 2026, from [Link]

  • McClure, D. S. (1949). Triplet‐Singlet Transitions in Organic Molecules. Lifetime Measurements of the Triplet State. The Journal of Chemical Physics, 17(10), 905-913. [Link]

  • ResearchGate. (2015). (PDF) Triplet states and Energy Back Transfer of Carbazole Derivatives. [Link]

  • ACS Publications. (2018). Glass Structure Controls Crystal Polymorph Selection in Vapor-Deposited Films of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl. [Link]

  • ResearchGate. (2006). Charge carrier mobility in CBP film doped with Ir(ppy)(3). [Link]

  • Google Patents. (2014). CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.
  • ResearchGate. (2019). Branched carbazole based derivative as very efficient host material for third generation OLED devices. [Link]

  • ResearchGate. (2013). Charge carrier mobility in conjugated organic polymers - Simulation of an electron mobility in a carbazole-benzothiadiazole based polymer. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Versatility of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole in Material Science. [Link]

  • ResearchGate. (2011). (PDF) 3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. [Link]

  • PubMed Central. (2025). Probing Phase Transitions and Interfacial Reorganization in TAPC/CBP/BPhen Organic Light-Emitting Diode Stacks by In Situ Ellipsometry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering OLEDs: The Role of CBP as a Superior Host Material. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. [Link]

  • MDPI. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. [Link]

  • AIP Publishing. (2019). Understanding charge transport in Ir(ppy)3:CBP OLED films. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.